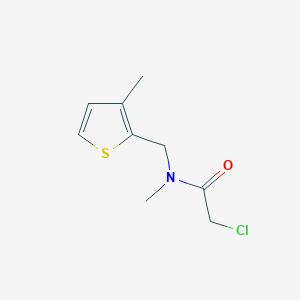
2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, also known as CGP 78608, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioacetamides and has been found to exhibit interesting biological activities.
Mechanism Of Action
The exact mechanism of action of 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 is not fully understood. However, it has been suggested that its anticonvulsant activity may be due to its ability to modulate the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. By modulating the activity of GABA receptors, 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 may help to reduce the likelihood of seizures.
Biochemical and Physiological Effects
2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 has been found to exhibit a number of biochemical and physiological effects. In addition to its anticonvulsant and anxiolytic effects, it has been found to exhibit anti-inflammatory activity. This suggests that it may have potential use in the treatment of inflammatory disorders such as arthritis.
Advantages And Limitations For Lab Experiments
One of the advantages of 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 is that it exhibits potent biological activity at relatively low doses. This makes it an attractive candidate for further study in animal models. However, one of the limitations of 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 is that its mechanism of action is not fully understood. This makes it difficult to predict its potential effects in humans.
Future Directions
There are a number of potential future directions for research on 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608. One area of interest is its potential use in the treatment of epilepsy. Further studies are needed to determine its safety and efficacy in humans. Additionally, its anxiolytic and anti-inflammatory effects suggest that it may have potential use in the treatment of a variety of other disorders. Further studies are needed to explore these potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 involves the reaction of 2-chloro-N-methylacetamide with 3-methylthiophen-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 in high purity.
Scientific Research Applications
2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant activity in animal models, suggesting its potential use in the treatment of epilepsy. Additionally, 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide 78608 has been found to exhibit anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
properties
IUPAC Name |
2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNOS/c1-7-3-4-13-8(7)6-11(2)9(12)5-10/h3-4H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKZQIVVHJFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

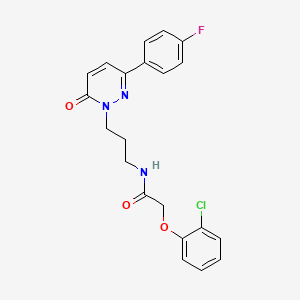
![3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2424678.png)
![1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2424679.png)
![N-cyclopentyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2424682.png)
![1-(2,3,4,4a,5,7,8,8a-Octahydropyrano[3,2-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2424684.png)
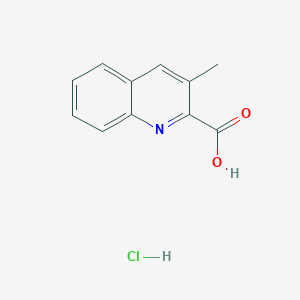
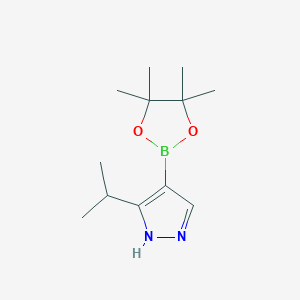

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2424688.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B2424690.png)

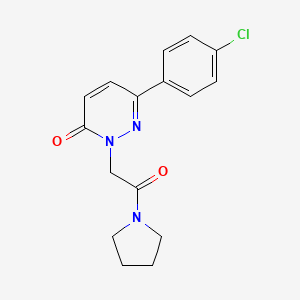
![2-[(3R,5S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2424695.png)
![2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2424696.png)